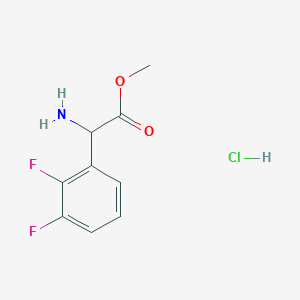![molecular formula C14H17NO2 B13511717 Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-phenyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique azabicyclo[311]heptane core This structure is notable for its rigidity and the presence of a nitrogen atom within the bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired azabicyclo[3.1.1]heptane core . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates.
化学反应分析
Types of Reactions
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce fully saturated bicyclic compounds.
科学研究应用
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s rigid structure and nitrogen atom make it a valuable scaffold for designing new drugs, particularly in the development of antihistamines and other bioactive molecules.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including natural product analogs and pharmaceuticals.
Material Science: The unique properties of the azabicyclo[3.1.1]heptane core can be exploited in the design of new materials with specific mechanical or electronic properties.
作用机制
The mechanism by which methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects is primarily through its interaction with biological targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s rigidity also ensures a specific spatial arrangement, which can be crucial for binding to molecular targets.
相似化合物的比较
Similar Compounds
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate: Another azabicyclo[3.1.1]heptane derivative with similar structural features but different functional groups.
8-azabicyclo[3.2.1]octane: A related bicyclic compound with a different ring size and nitrogen placement.
Uniqueness
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic residues in biological targets. This feature distinguishes it from other azabicyclo[3.1.1]heptane derivatives and can lead to different biological activities and applications.
属性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-12(16)14-7-13(8-14,9-15-10-14)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3 |
InChI 键 |
UAJLKDJOZKYVJA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


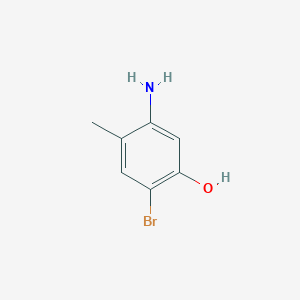
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
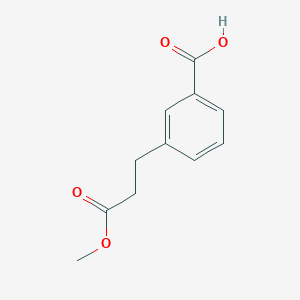
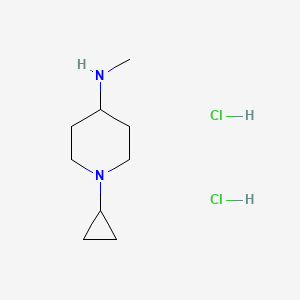
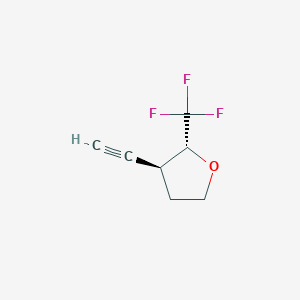
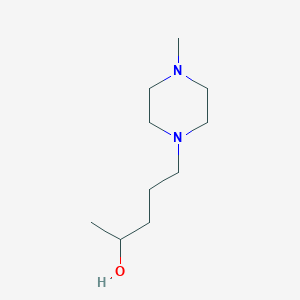
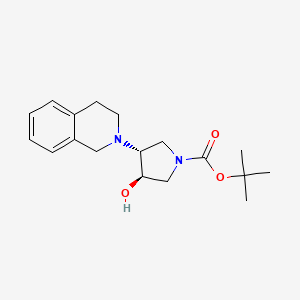
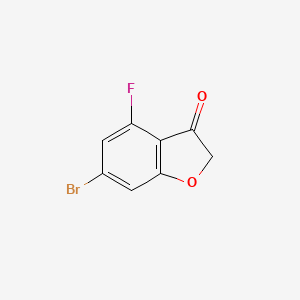
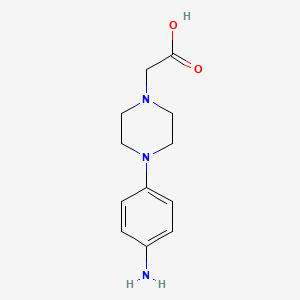
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)
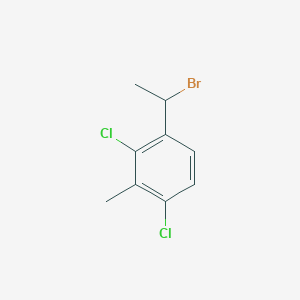
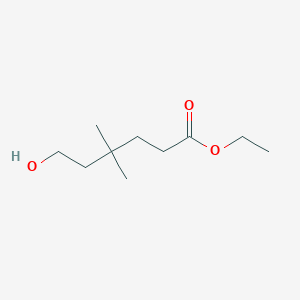
![2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide](/img/structure/B13511701.png)
